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Compound of Interest

Hexahydro-pyridazine-3-
Compound Name:
carbaldehyde

Disclaimer: This document provides a predictive analysis of the spectroscopic data and a
hypothetical synthetic protocol for Hexahydro-pyridazine-3-carbaldehyde. As of the date of
this publication, specific experimental data for this compound is not available in the public
domain. The information presented herein is based on established principles of organic
chemistry and spectroscopy, and data from analogous saturated heterocyclic and aldehydic
compounds. This guide is intended for researchers, scientists, and drug development
professionals as a reference for potential synthesis and characterization.

Introduction

Hexahydro-pyridazine-3-carbaldehyde is a saturated heterocyclic aldehyde with potential
applications in medicinal chemistry and drug development as a scaffold or intermediate. Its
structure, featuring a fully reduced pyridazine ring and a reactive aldehyde functional group,
offers opportunities for diverse chemical modifications. This guide outlines the predicted
spectroscopic characteristics (NMR, IR, and MS) of the title compound and proposes a viable
synthetic pathway for its preparation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Hexahydro-pyridazine-3-
carbaldehyde. These predictions are based on the analysis of structurally similar compounds
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and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data for Hexahydro-pyridazine-3-carbaldehyde (in CDClIs)

Proton Predicted Chemical Predicted Predicted Coupling
Shift (3, ppm) Multiplicity Constant (J, Hz)

H-C=0 9.5-9.8 s

H-3 3.0-3.3 m

H-4ax 1.8-2.0 m

H-4eq 1.6-1.8 m

H-5ax 1.4-1.6 m

H-5eq 1.2-1.4 m

H-6ax 2.8-3.1 m

H-6eq 25-2.8 m

N-H 1.5-3.0 brs

Table 2: Predicted 3C NMR Data for Hexahydro-pyridazine-3-carbaldehyde (in CDCls)

Carbon Predicted Chemical Shift (8, ppm)
C=0 200 - 205
C-3 55-65
C-14 20-30
C-5 20-30
C-6 45 - 55
Infrared (IR) Spectroscopy
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Table 3: Predicted IR Absorption Bands for Hexahydro-pyridazine-3-carbaldehyde

. Predicted Absorption )
Functional Group - ( » Intensity
ange (cm~

N-H Stretch 3300 - 3500 Medium, Broad
C-H Stretch (Aldehyde) 2820 - 2850 and 2720 - 2750 Medium

C-H Stretch (Aliphatic) 2850 - 3000 Strong

C=0 Stretch (Aldehyde) 1720 - 1740 Strong

C-N Stretch 1000 - 1250 Medium

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for Hexahydro-pyridazine-3-

carbaldehyde
m/z Predicted Fragment
[M]+ Molecular lon
[M-1]+ Loss of aldehydic proton
[M-29]+ Loss of CHO group
Various Cleavage of the hexahydropyridazine ring

Hypothetical Experimental Protocols

This section details a plausible synthetic route for Hexahydro-pyridazine-3-carbaldehyde and
the subsequent spectroscopic analysis.

Synthesis of Hexahydro-pyridazine-3-carbaldehyde

The proposed synthesis involves a two-step process starting from a commercially available
pyridazine derivative, such as pyridazine-3-carboxylic acid. The first step is the catalytic
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hydrogenation of the pyridazine ring to the hexahydropyridazine, followed by the reduction of

the carboxylic acid to the corresponding aldehyde.

Step 1: Synthesis of Hexahydro-pyridazine-3-carboxylic acid

To a solution of pyridazine-3-carboxylic acid (1.0 eq) in a suitable solvent such as methanol
or ethanol, add a catalytic amount of Platinum(IV) oxide (PtOz2) (e.g., 5 mol%).

The reaction mixture is then subjected to hydrogenation in a high-pressure reactor under a
hydrogen atmosphere (e.g., 50-100 atm).

The reaction is stirred at room temperature or with gentle heating (e.g., 40-60 °C) for 24-48
hours, or until the reaction is complete as monitored by TLC or LC-MS.

Upon completion, the catalyst is removed by filtration through a pad of Celite.

The solvent is removed under reduced pressure to yield the crude Hexahydro-pyridazine-3-
carboxylic acid, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of Hexahydro-pyridazine-3-carbaldehyde

The Hexahydro-pyridazine-3-carboxylic acid (1.0 eq) is dissolved in an anhydrous aprotic
solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

The solution is cooled to -78 °C (dry ice/acetone bath).

A reducing agent, such as diisobutylaluminium hydride (DIBAL-H) (1.1-1.5 eq), is added
dropwise to the solution.

The reaction is stirred at -78 °C for a few hours and then allowed to warm to room
temperature.

The reaction is quenched by the slow addition of a suitable quenching agent, such as
methanol followed by water and an aqueous solution of Rochelle's salt.

The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
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e The combined organic layers are dried over anhydrous sodium sulfate, filtered, and
concentrated under reduced pressure to afford the crude Hexahydro-pyridazine-3-
carbaldehyde.

e The crude product can be purified by flash column chromatography on silica gel.

Synthesis Workflow
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Click to download full resolution via product page

Caption: Proposed synthetic workflow for Hexahydro-pyridazine-3-carbaldehyde.

Spectroscopic Characterization

e NMR Spectroscopy: *H and 3C NMR spectra would be recorded on a 400 MHz or higher
spectrometer using deuterated chloroform (CDCIs) as the solvent. 2D NMR experiments
(COSY, HSQC, HMBC) would be employed to confirm the structure and assign all proton
and carbon signals unequivocally.

» IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared
(FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate or as a KBr
pellet.

e Mass Spectrometry: High-resolution mass spectrometry (HRMS) using electrospray
ionization (ESI) would be used to determine the exact mass of the molecular ion and confirm
the elemental composition.

Structural Elucidation Logic

The following diagram illustrates the logical connections between the predicted spectroscopic
data and the key structural features of Hexahydro-pyridazine-3-carbaldehyde.
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Structural Features
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Caption: Correlation of structural features with predicted spectroscopic data.

Conclusion

This technical guide provides a foundational, albeit predictive, overview of the spectroscopic
and synthetic aspects of Hexahydro-pyridazine-3-carbaldehyde. The proposed synthetic
route offers a logical starting point for its preparation, and the predicted spectroscopic data
serves as a benchmark for its characterization. Experimental validation of these predictions is a
necessary next step for the scientific community to fully elucidate the properties and potential
of this molecule.

 To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Hexahydro-
pyridazine-3-carbaldehyde: A Predictive Technical Guide]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b12274207#spectroscopic-data-
nmr-ir-ms-of-hexahydro-pyridazine-3-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b12274207?utm_src=pdf-body-img
https://www.benchchem.com/product/b12274207?utm_src=pdf-body
https://www.benchchem.com/product/b12274207#spectroscopic-data-nmr-ir-ms-of-hexahydro-pyridazine-3-carbaldehyde
https://www.benchchem.com/product/b12274207#spectroscopic-data-nmr-ir-ms-of-hexahydro-pyridazine-3-carbaldehyde
https://www.benchchem.com/product/b12274207#spectroscopic-data-nmr-ir-ms-of-hexahydro-pyridazine-3-carbaldehyde
https://www.benchchem.com/product/b12274207#spectroscopic-data-nmr-ir-ms-of-hexahydro-pyridazine-3-carbaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12274207?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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